![molecular formula C20H19FN2O3 B2623173 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 953252-31-8](/img/structure/B2623173.png)
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as F13714, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 is a novel molecule that belongs to the class of isoxazole derivatives and has been shown to have promising effects in various preclinical studies.
Mechanism of Action
The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. This compound has also been shown to inhibit cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs). In addition, this compound has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, suggesting that it has antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is its potent antitumor activity against different cancer cell lines. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. Furthermore, the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored. Finally, the development of this compound analogs with improved bioavailability and efficacy may lead to the discovery of novel therapeutic agents.
Synthesis Methods
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzaldehyde with hydroxylamine, followed by the condensation with 4-methoxyphenylacetic acid and subsequent reduction. The final product is obtained after the reaction of the intermediate with 2-chloro-N-methyl-N-(4-methoxyphenyl)acetamide.
Scientific Research Applications
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent antitumor activity in vitro and in vivo against different cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-18-9-2-14(3-10-18)4-11-20(24)22-13-17-12-19(26-23-17)15-5-7-16(21)8-6-15/h2-3,5-10,12H,4,11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFGQOXIJQQZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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